
4-(Dimethoxymethyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Méthodes De Préparation
The synthesis of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-(dimethoxymethyl)-1H-imidazole with allyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the imidazole ring can produce a dihydroimidazole derivative.
Applications De Recherche Scientifique
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole ring is known to interact with certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
The molecular pathways involved in its action depend on the specific biological or chemical context. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-Allyl-4-methoxy-1H-imidazole: This compound lacks the dimethoxymethyl group, making it less versatile in terms of functional group modifications.
4-Allyl-1,2-dimethoxybenzene: While structurally similar, this compound belongs to the benzene family and exhibits different chemical properties and reactivity.
1-Allyl-4-hydroxy-1H-imidazole:
The uniqueness of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine lies in its combination of an allyl group and a dimethoxymethyl group attached to the imidazole ring, providing a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
917919-61-0 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-1-prop-2-enylimidazol-2-amine |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-12-6-7(11-9(12)10)8(13-2)14-3/h4,6,8H,1,5H2,2-3H3,(H2,10,11) |
Clé InChI |
NIMLOWZHVYFXHL-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CN(C(=N1)N)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




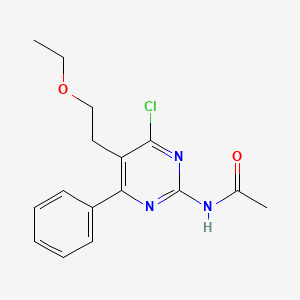
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
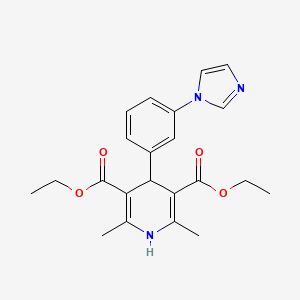
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
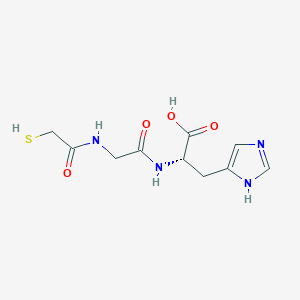

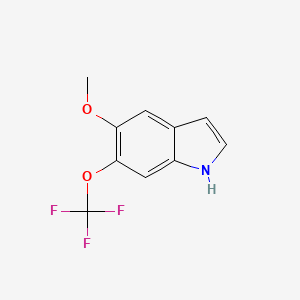
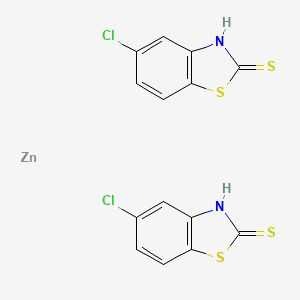


![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
